molecular formula C20H30N2O4 B8679135 Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate

Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate

Cat. No.: B8679135
M. Wt: 362.5 g/mol
InChI Key: IKGOFYNRXGSYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Boc Protection: The Boc protecting group is added to the nitrogen atom of the piperidine ring using tert-butyl chloroformate under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The phenylethyl group may interact with biological receptors or enzymes, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-Amino-1-Boc-piperidine-4-carboxylate: Similar structure but lacks the phenylethyl group.

    1-Boc-4-(Phenylamino)piperidine: Contains a phenylamino group instead of a phenylethyl group.

    1-Boc-piperidine-4-carboxaldehyde: Contains an aldehyde group instead of an ester group.

Uniqueness

Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate is unique due to the presence of the (S)-1-phenylethyl group, which imparts specific stereochemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-(1-phenylethylamino)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3

InChI Key

IKGOFYNRXGSYMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(1-phenyl-ethyl amino)-5,6-dihydro-2H-pyridine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (4 g, 11.1 mmol) in acetic acid-acetonitrile (1:1, 80 mL) was treated with sodium triacetoxyborohydride (2.59 g, 12.2 mmol), and stirred for 5 h at 0° C. The reaction was cooled to 0° C. and neutralized with saturated aqueous sodium bicarbonate (5 mL). The organic layer was washed with brine (3×20 mL), then dried over MgSO4, filtered and concentrated to obtain a crude oil (3.6 g). The crude product was purified by Biotage Flash 40S chromatography, eluting with 1:1 ethyl acetate-hexanes, to provide 4-(1-phenyl-ethylamino)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester as a white solid (2.5 g, 62.5%). MS: 363 (M+H)+
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
acetic acid acetonitrile
Quantity
80 mL
Type
solvent
Reaction Step One

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